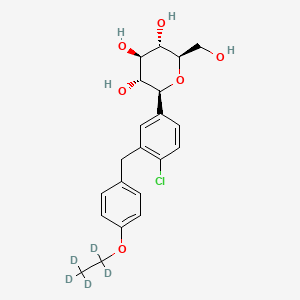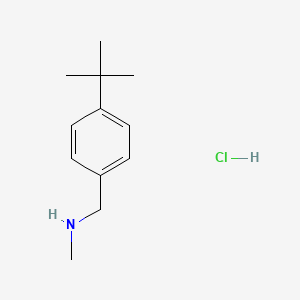![molecular formula C17H28ClNO4 B585999 6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]hexanoic acid;hydrochloride CAS No. 896472-94-9](/img/structure/B585999.png)
6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]hexanoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]hexanoic acid;hydrochloride involves several key steps. One common method includes the preparation of the hydrophilic head group (2-aminopropane-1,3-diol) from diethyl acetamidomalonate, nitrodiol, benzylamine, or tris (hydroxymethyl)aminomethane (TRIS) . The hydrocarbon chain is typically constructed via Friedel–Crafts acylation followed by Wolff–Kishner reduction . Another practical synthetic approach involves an iron-catalyzed cross-coupling reaction and a Wittig reaction, which offers advantages such as readily available starting materials, inexpensive reagents, simple operations, and good yields .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms are common in industrial settings to ensure consistent production quality.
化学反应分析
Types of Reactions: 6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]hexanoic acid;hydrochloride undergoes various chemical reactions, including phosphorylation, oxidation, and substitution . The compound is phosphorylated by sphingosine kinase 2 (SK2) to form (S)-fingolimod phosphate, which is an agonist of S1P receptors .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sphingosine kinase 2 for phosphorylation and various oxidizing agents for oxidation reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation.
Major Products Formed: The major product formed from the phosphorylation of this compound is (S)-fingolimod phosphate, which has potent immunosuppressive activity . Other products formed from oxidation and substitution reactions depend on the specific reagents and conditions used.
科学研究应用
6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]hexanoic acid;hydrochloride has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it serves as a model compound for studying sphingosine-1-phosphate receptor modulation. In biology, it is used to investigate the mechanisms of neurogenesis and oligodendrogenesis . In medicine, it is primarily used as an immunomodulatory treatment for multiple sclerosis . Additionally, it has shown potential in cancer research due to its ability to activate protein phosphatase 2A and induce apoptotic effects .
作用机制
6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]hexanoic acid;hydrochloride exerts its effects by modulating sphingosine-1-phosphate receptors. Upon phosphorylation by sphingosine kinase 2, the compound becomes (S)-fingolimod phosphate, which binds to S1P receptors 1, 3, 4, and 5 . This binding promotes the internalization and inactivation of these receptors, preventing lymphocyte egress from lymphoid tissues and reducing autoaggressive lymphocyte infiltration into the central nervous system . Additionally, this compound has been shown to upregulate T cell factor 1 (TCF-1), which downregulates pathogenic cytokines and mediates epigenetic modifications .
相似化合物的比较
6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]hexanoic acid;hydrochloride is similar to other sphingosine-1-phosphate receptor modulators, such as Siponimod and Ozanimod . it is unique in its ability to activate protein phosphatase 2A and induce apoptotic effects, making it a promising candidate for cancer research . Other similar compounds include analogs of FTY720 with various amide head groups, which have been synthesized to explore their cytotoxic activity and potential therapeutic applications .
List of Similar Compounds:- Siponimod
- Ozanimod
- FTY720 analogs with various amide head groups
属性
IUPAC Name |
6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]hexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4.ClH/c18-17(12-19,13-20)11-10-15-8-6-14(7-9-15)4-2-1-3-5-16(21)22;/h6-9,19-20H,1-5,10-13,18H2,(H,21,22);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATFSDUKMOHUEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCCC(=O)O)CCC(CO)(CO)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747838 |
Source


|
| Record name | 6-{4-[3-Amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl}hexanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
896472-94-9 |
Source


|
| Record name | 6-{4-[3-Amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl}hexanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
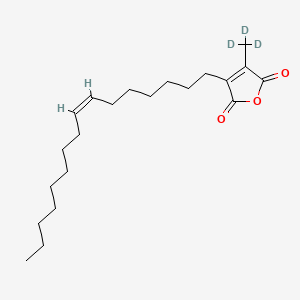
![4-Amino-1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidin-2-one](/img/structure/B585919.png)
![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-alpha-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine](/img/structure/B585920.png)
![(2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/new.no-structure.jpg)
![N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide](/img/structure/B585924.png)
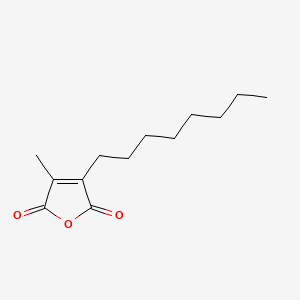
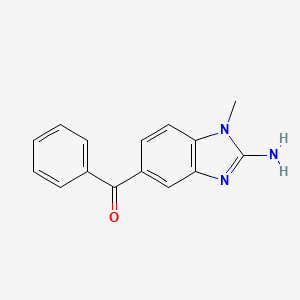
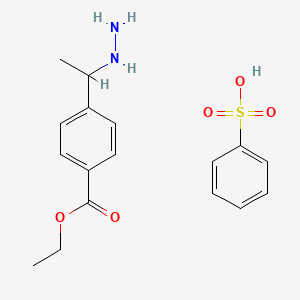
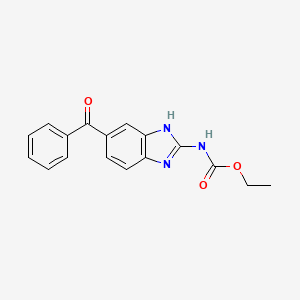
![1-Butyl-2,3,3-trimethyl-3H-benzo[E]indol-3-ium perchlorate](/img/structure/B585936.png)
